Methylprednisolone-d3

Bioanalysis LC-MS/MS Pharmacokinetics

Procure Methylprednisolone-d3 as your quantitative LC-MS/MS internal standard. The +3 Da mass shift eliminates analyte co-elution interference, enabling accurate isotope dilution quantitation of methylprednisolone in plasma, serum, and urine. Engineered with three stable deuterium atoms, it preserves native physicochemical properties while providing unambiguous MRM transition differentiation. This labeled analog is essential for validated preclinical/clinical PK studies under FDA/EMA guidance and metabolic pathway elucidation without radioactive ¹⁴C tracers. Supplied with full Certificate of Analysis (≥98% HPLC purity, NMR, MS), it meets pharmaceutical impurity profiling and stability-indicating method validation requirements. Ensure method accuracy—choose the definitive d3 internal standard.

Molecular Formula C22H30O5
Molecular Weight 377.5 g/mol
Cat. No. B15143602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylprednisolone-d3
Molecular FormulaC22H30O5
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O
InChIInChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1/i10D2,14D
InChIKeyVHRSUDSXCMQTMA-IVXCWXBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylprednisolone-d3 Procurement Guide: Deuterated Internal Standard for Quantitative LC-MS/MS Analysis of Synthetic Corticosteroids


Methylprednisolone-d3 (C₂₂H₂₇D₃O₅, MW 377.49) is a deuterium-labeled analog of the synthetic glucocorticoid methylprednisolone (unlabeled CAS 83-43-2), specifically engineered for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods [1]. Methylprednisolone itself is a potent synthetic corticosteroid exhibiting anti-inflammatory and immunomodulatory activity mediated through glucocorticoid receptor binding—an affinity reported as 12-fold greater than hydrocortisone and 23-fold greater than prednisone [2]. The incorporation of three stable deuterium atoms into the methylprednisolone scaffold creates a distinct mass shift (+3 Da) while preserving near-identical physicochemical properties to the unlabeled analyte, enabling precise isotope dilution mass spectrometry quantitation in complex biological matrices including plasma, serum, and urine .

Methylprednisolone-d3: Why Unlabeled Methylprednisolone or Alternate Deuterated Analogs Cannot Be Substituted in Quantitative Bioanalysis


Unlabeled methylprednisolone is fundamentally unsuitable as an internal standard for mass spectrometry-based quantitation due to its chromatographic co-elution and spectral interference with the endogenous or administered analyte, precluding accurate peak integration and calibration [1]. While alternate deuterated analogs such as methylprednisolone-d2, methylprednisolone-d4, or methylprednisolone-d7 are commercially available, each presents a distinct isotopic purity profile and mass shift that critically influences method validation parameters including linearity, lower limit of quantitation (LLOQ), and matrix effect correction . Furthermore, the deuterium labeling pattern—specifically the position and number of deuterium atoms—directly governs the magnitude of any residual chromatographic isotope effect and potential hydrogen-deuterium exchange (back-exchange) liability during sample preparation or ionization, factors that cannot be assumed equivalent across labeling variants [2].

Methylprednisolone-d3 Comparative Evidence Matrix: Quantified Differentiation for Procurement Decision-Making


Analytical Internal Standard Performance: Methylprednisolone-d3 vs. Unlabeled Methylprednisolone in LC-MS/MS Quantitation

Methylprednisolone-d3 enables accurate quantification of methylprednisolone in biological matrices via stable isotope dilution mass spectrometry, whereas unlabeled methylprednisolone cannot function as an internal standard due to complete spectral and chromatographic overlap with the target analyte [1]. In validated LC-MS/MS assays employing methylprednisolone-d3, typical method performance achieves linear calibration ranges spanning 1–1000 ng/mL with correlation coefficients (r²) ≥0.995, and intra-day and inter-day precision (%CV) below 15% at all quality control levels .

Bioanalysis LC-MS/MS Pharmacokinetics

Metabolic Pathway Tracking: Methylprednisolone-d3 vs. Radiolabeled ¹⁴C-Methylprednisolone

Methylprednisolone-d3 enables mass spectrometry-based metabolic pathway elucidation without the regulatory, safety, and waste-disposal burdens associated with radiolabeled ¹⁴C-tracers [1]. While ¹⁴C-labeled methylprednisolone provides radioactive detection sensitivity (typical specific activity 50–100 mCi/mmol), deuterated stable isotope labeling allows for simultaneous parent and metabolite quantitation via high-resolution mass spectrometry with unambiguous structural assignment through characteristic +3 Da mass shifts in fragment ions .

Drug Metabolism ADME Metabolite Identification

Purity and Certificate of Analysis (CoA) Documentation: Methylprednisolone-d3 vs. Unspecified Vendor Deuterated Methylprednisolone

Methylprednisolone-d3 sourced from qualified vendors is supplied with lot-specific Certificates of Analysis (CoA) documenting purity, typically ≥98% as determined by HPLC, accompanied by NMR and MS spectral data confirming structural identity and deuterium incorporation . This documentation package is essential for regulatory submissions (IND, NDA, ANDA) where the analytical reference standard must meet pharmacopoeial or ICH Q2(R1) validation guidelines . In contrast, procurement from unverified sources may lack comprehensive CoA documentation, introducing analytical variability and potential regulatory rejection of bioanalytical data.

Quality Assurance Regulatory Compliance Analytical Reference Standards

Kinetic Isotope Effect Potential: Methylprednisolone-d3 vs. Unlabeled Methylprednisolone in CYP450-Mediated Metabolism

Deuteration of methylprednisolone introduces the potential for a primary kinetic isotope effect (KIE) during CYP450-mediated oxidation at deuterium-labeled positions . For methylprednisolone, which undergoes extensive hepatic metabolism primarily via CYP3A4, the C-D bond exhibits a bond dissociation energy approximately 1.2–1.5 kcal/mol higher than the corresponding C-H bond, translating to a theoretical kH/kD ratio of up to 6–10 for reactions where C-H bond cleavage is rate-limiting [1]. This KIE may manifest as modestly reduced metabolic clearance rates in vitro, though in vivo significance depends on the specific deuteration sites relative to metabolic soft spots.

Deuterium Isotope Effect Metabolic Stability CYP450

Solubility and Stability Characteristics: Methylprednisolone-d3 vs. Methylprednisolone-d7

Methylprednisolone-d3 (C₂₂H₂₇D₃O₅, MW 377.49) demonstrates solubility of ≥10 mM in DMSO, enabling preparation of concentrated stock solutions suitable for analytical method development . In comparison, methylprednisolone-d7 (C₂₂H₂₃D₇O₅, MW 381.51) has reported DMSO solubility of 125 mg/mL (approximately 327 mM), substantially higher than the d3 analog [1]. However, the higher deuteration level of d7 may confer marginally greater resistance to hydrogen-deuterium back-exchange during prolonged storage or sample processing, a consideration for long-term method robustness.

Formulation Stability Solubility

Methylprednisolone-d3: Priority Application Scenarios Validated by Comparative Evidence


Validated LC-MS/MS Bioanalytical Method Development for Pharmacokinetic Studies

Methylprednisolone-d3 serves as the definitive internal standard for LC-MS/MS quantitation of methylprednisolone in plasma and other biological matrices . The compound's +3 Da mass shift provides unambiguous MRM transition differentiation from the unlabeled analyte while maintaining near-identical chromatographic retention, ensuring accurate correction for matrix effects and extraction recovery variability [1]. This application is essential for preclinical and clinical pharmacokinetic studies requiring validated bioanalytical methods under FDA/EMA guidance.

In Vitro Drug Metabolism and Metabolite Identification Studies

Methylprednisolone-d3 enables mass spectrometry-based metabolic pathway elucidation without the regulatory burden of radioactive ¹⁴C-labeled tracers [2]. Incubation of methylprednisolone-d3 with human hepatocytes or liver microsomes generates deuterium-labeled metabolites identifiable by their characteristic +3 Da mass signature in high-resolution mass spectrometry, facilitating structural assignment of oxidative metabolites formed via CYP3A4-mediated 6β-hydroxylation and other pathways .

Regulatory-Compliant Reference Standard for Pharmaceutical Impurity Profiling

Methylprednisolone-d3, when supplied with full Certificate of Analysis documentation including HPLC purity (≥98%), NMR, and MS spectral data, meets the requirements for use as a reference standard in pharmaceutical impurity profiling and stability-indicating method validation . The deuterated compound's distinct mass allows for accurate quantitation of unlabeled methylprednisolone impurities and degradation products in drug substance and finished product analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylprednisolone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.